

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate*

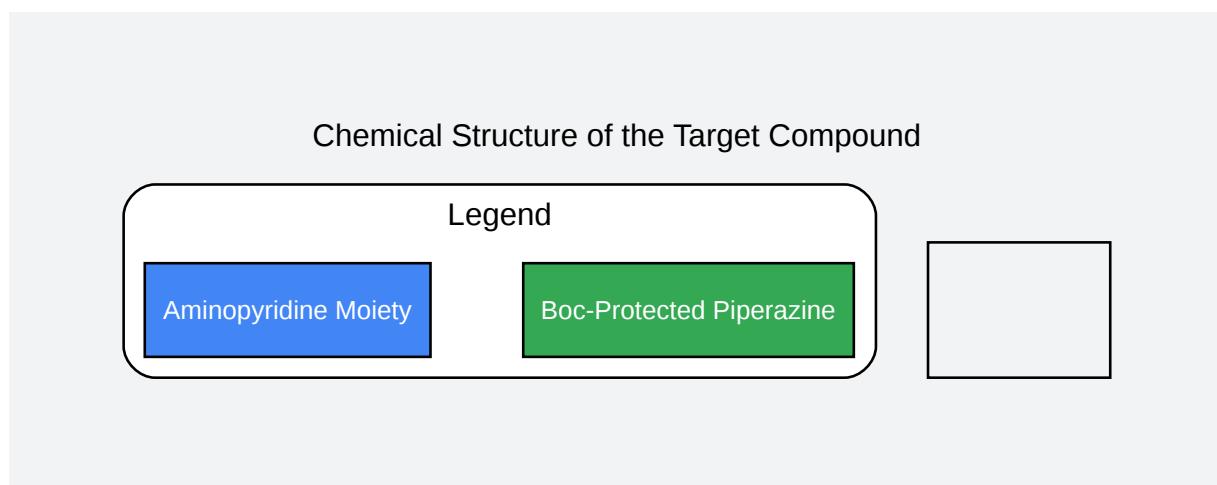
Cat. No.: *B111338*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction


Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, with CAS Number 119285-07-3, is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and drug discovery.^{[1][2][3][4]} Its structure incorporates a Boc-protected piperazine ring attached to an aminopyridine moiety, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic chemistry.

This technical guide provides a comprehensive overview of the known and computed physical properties of **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate**, outlines standard experimental protocols for their determination, and presents logical workflows for its characterization.

Chemical Identity and Structure

- IUPAC Name: **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate**^[1]

- Synonyms: 1-Boc-4-(5-Aminopyridin-2-yl)piperazine, 5-Amino-2-(4-BOC-piperazino)pyridine, 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester[1][4]
- CAS Number: 119285-07-3[1][2][3][4]
- Molecular Formula: C₁₄H₂₂N₄O₂[1][2][5]
- Molecular Weight: 278.35 g/mol [1][4]

[Click to download full resolution via product page](#)

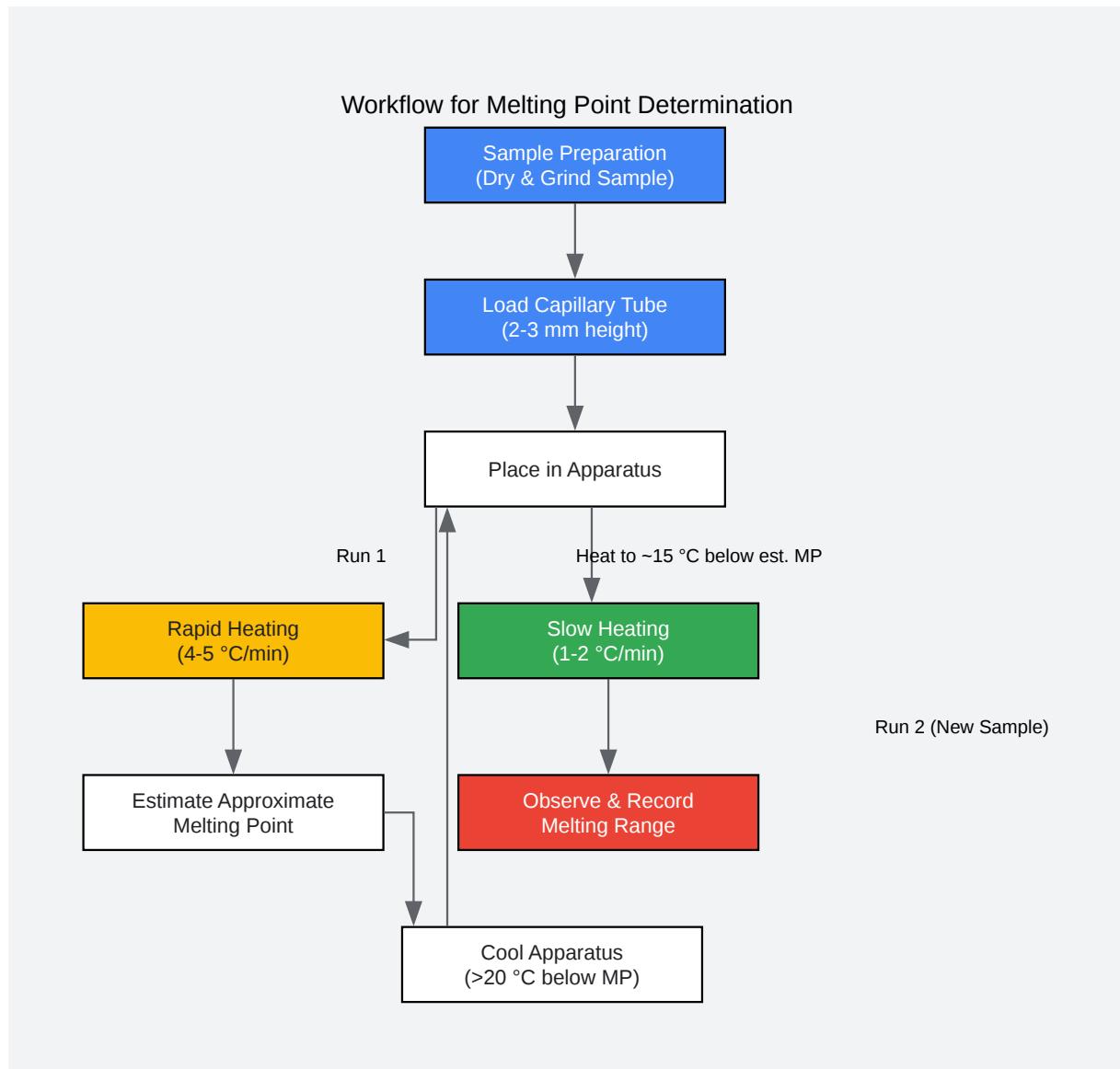
Figure 1: Key Moieties of the Compound.

Physical Properties

The following table summarizes the available quantitative physical data for **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate**. It is important to note that while several computed values are available, experimentally determined values for properties such as melting point, boiling point, and density are not consistently reported in the literature for this specific isomer.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source Type
Molecular Formula	C ₁₄ H ₂₂ N ₄ O ₂	Literature
Molecular Weight	278.35 g/mol	Literature
Appearance	Solid, Powder	Supplier Data[6]
Purity	>95%	Supplier Data[2]
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
XLogP3	1.3	Computed (PubChem)[1]
Hydrogen Bond Donors	1	Computed (PubChem)[1]
Hydrogen Bond Acceptors	5	Computed (PubChem)[1]
Rotatable Bonds	2	Computed (PubChem)[1]
Mass Spectrum (ESI-MS)	[M+H] ⁺ = 279	Experimental[6]


*Note: A melting point of 130-132 °C and a density of 1.182 g/cm³ are reported for the isomer tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) and should not be used for the title compound.[5]

Experimental Protocols

Detailed experimental procedures for the characterization of this specific compound are not widely published. Therefore, this section provides standardized, generally accepted protocols for determining key physical properties.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[7]

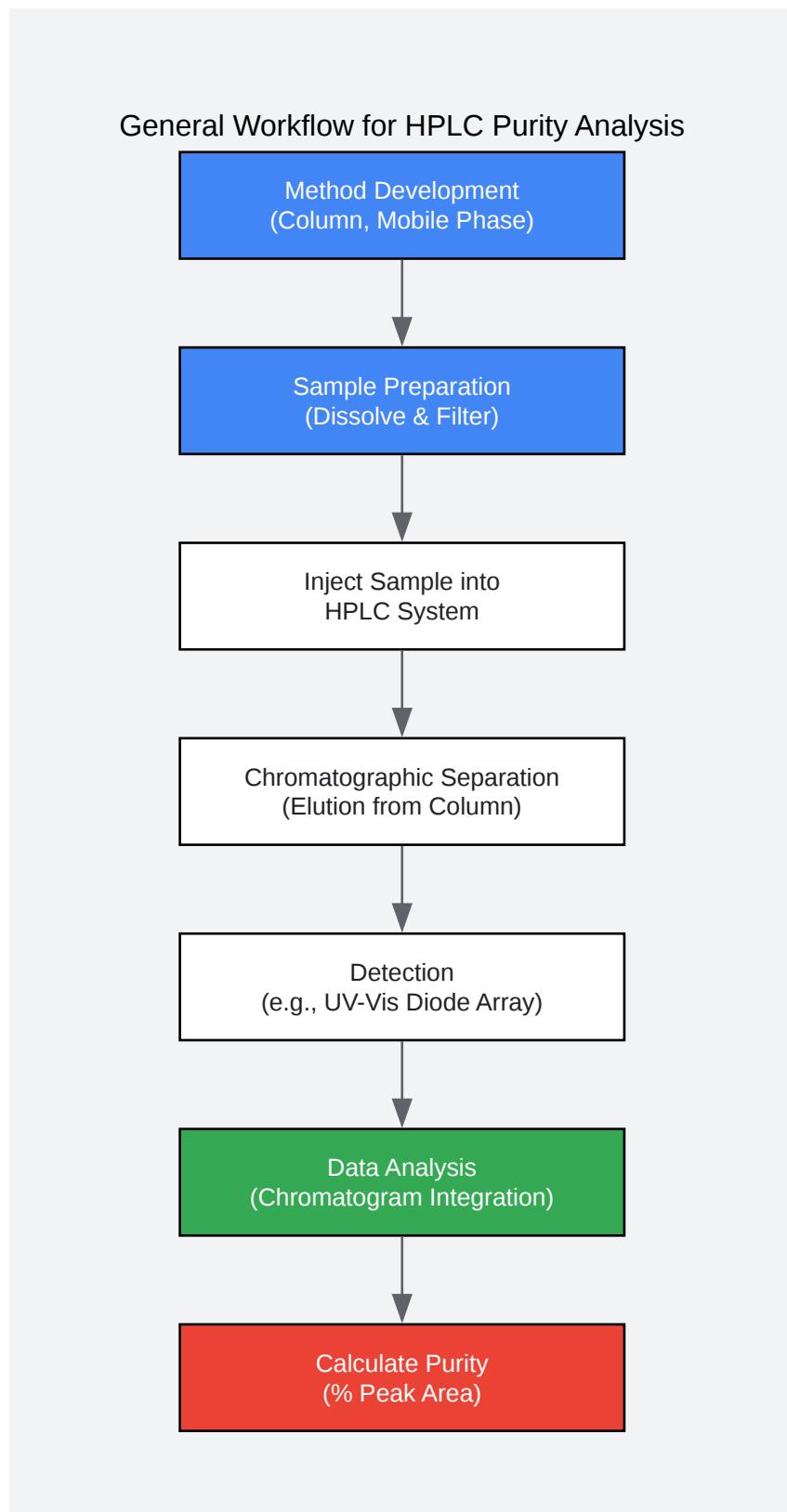
[Click to download full resolution via product page](#)

Figure 2: Capillary Melting Point Protocol.

- Sample Preparation: The solid sample must be thoroughly dried to remove any solvent, which can act as an impurity and depress the melting point.^[8] The dried sample is then finely ground into a powder.

- Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[9]
- Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[10]
- Approximate Determination: A preliminary rapid heating run (4-5 °C per minute) is often performed to quickly determine an approximate melting range.[9]
- Accurate Determination: The apparatus is cooled to at least 20 °C below the approximate melting point. A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[9][10]
- Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset) to the temperature at which the entire sample becomes a transparent liquid (complete melting).[9] A pure compound typically exhibits a sharp melting range of 1-2 °C.[10]

Solubility Determination


A qualitative solubility analysis can provide insights into the polarity and functional groups present in the molecule.

- Solvent Series: A series of solvents are used, typically starting with water, followed by aqueous acidic and basic solutions.[11][12]
- Procedure: Approximately 10-20 mg of the compound is placed in a small test tube. About 1 mL of the selected solvent is added portion-wise with vigorous shaking.[12]
- Observation: The compound is classified as "soluble" if it forms a homogeneous solution.
- Interpretation:
 - Water: Solubility in water suggests a small, polar molecule. Given the molecular weight of 278.35 g/mol, low solubility in water is expected.

- 5% HCl: The presence of basic nitrogen atoms (on the pyridine and piperazine rings) suggests the compound will be soluble in dilute acid, forming a hydrochloride salt.[11]
- 5% NaOH: The compound lacks acidic protons, so it is expected to be insoluble in dilute base.
- Organic Solvents: Solubility is expected in polar organic solvents like methanol, ethanol, and DMSO, and potentially in chlorinated solvents like dichloromethane.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds.[13][14]

[Click to download full resolution via product page](#)

Figure 3: HPLC Purity Analysis Protocol.

- Method Development: A suitable reverse-phase HPLC method is developed. Key parameters include:
 - Column: C18 stationary phase is common for compounds of this polarity.
 - Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.
 - Detector: A UV detector set to a wavelength where the aminopyridine chromophore absorbs strongly (e.g., 254 nm). A Diode Array Detector (DAD) is preferred as it can assess peak purity by comparing spectra across a peak.[14][15]
- Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount (e.g., 1 mg) and dissolving it in a suitable solvent (e.g., 1 mL of mobile phase). The solution is filtered through a 0.45 µm syringe filter.[13]
- Analysis: The sample is injected into the HPLC system. The resulting chromatogram is recorded.
- Purity Calculation: Purity is typically estimated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.[14][16] For this method to be accurate, all impurities must be eluted and have a similar response factor at the detection wavelength.

Safety and Handling

- Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 17999304
- PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [virtuouslifescience.com](#) [virtuouslifescience.com]
- 3. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]
- 4. tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - CAS:119285-07-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 7. [thinksrs.com](#) [thinksrs.com]
- 8. [chem.libretexts.org](#) [chem.libretexts.org]
- 9. [jk-sci.com](#) [jk-sci.com]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. [scribd.com](#) [scribd.com]
- 12. [uomustansiriyah.edu.iq](#) [uomustansiriyah.edu.iq]
- 13. [benchchem.com](#) [benchchem.com]
- 14. [torontech.com](#) [torontech.com]
- 15. [chromatographyonline.com](#) [chromatographyonline.com]
- 16. [uhplcs.com](#) [uhplcs.com]
- To cite this document: BenchChem. [Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111338#tert-butyl-4-5-aminopyridin-2-yl-piperazine-1-carboxylate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com